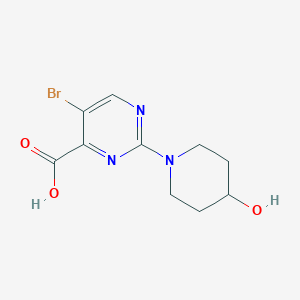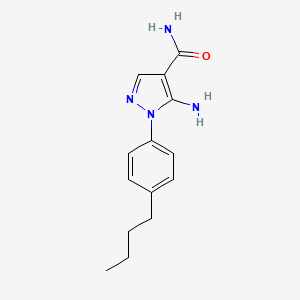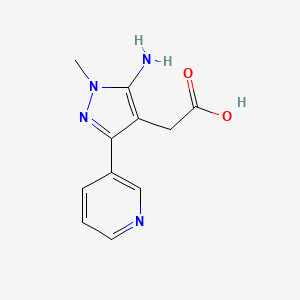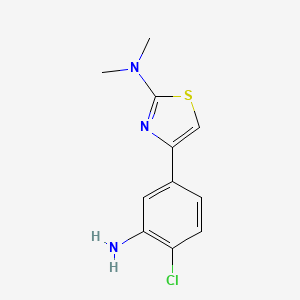
N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a trifluoromethyl group, which is known for its importance in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of compounds, making this compound a valuable subject of study.
Métodos De Preparación
This process has been described in detail in various chemical reviews . The synthetic route generally includes the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The trifluoromethyl group can participate in radical reactions, which are crucial for its incorporation into the compound . Common reagents used in these reactions include radical initiators and specific catalysts that facilitate the formation of the desired products. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. . The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making this compound a valuable candidate for drug development. Additionally, it may have applications in the agrochemical industry as a component of pesticides or herbicides.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, leading to increased biological activity . The exact molecular targets and pathways involved depend on the specific application of the compound, whether it is used as a pharmaceutical agent or in other fields.
Comparación Con Compuestos Similares
N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide can be compared with other similar compounds that feature the trifluoromethyl group. These compounds often share similar properties, such as enhanced stability and biological activity the unique structure of this compound, particularly the presence of the pyrazole ring, sets it apart from other trifluoromethyl-containing compounds
Propiedades
Fórmula molecular |
C12H10F3N3O2 |
|---|---|
Peso molecular |
285.22 g/mol |
Nombre IUPAC |
N-hydroxy-4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzamide |
InChI |
InChI=1S/C12H10F3N3O2/c1-7-6-10(12(13,14)15)16-18(7)9-4-2-8(3-5-9)11(19)17-20/h2-6,20H,1H3,(H,17,19) |
Clave InChI |
ZQFYVGKGNWCLEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B11789977.png)




![6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789991.png)



![5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11790033.png)

